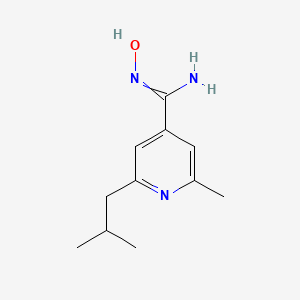
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is a chemical compound that has garnered attention due to its potential applications in various fields. It is a derivative of isonicotinamide, which is known for its therapeutic properties. The compound’s structure includes a hydroxy group, an isobutyl group, and a methyl group attached to an isonicotinamidine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine typically involves the reaction of isonicotinamide with appropriate reagents to introduce the hydroxy, isobutyl, and methyl groups. One common method involves the use of boronic esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process would include the preparation of boronic esters, their coupling with isonicotinamide, and subsequent purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isobutyl and methyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-2-methyl-isonicotinamidine: A similar compound with a methyl group instead of an isobutyl group.
N-hydroxy-2-ethyl-isonicotinamidine: Contains an ethyl group instead of an isobutyl group.
Uniqueness
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is unique due to the presence of both isobutyl and methyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-methyl-6-(2-methylpropyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C11H17N3O/c1-7(2)4-10-6-9(11(12)14-15)5-8(3)13-10/h5-7,15H,4H2,1-3H3,(H2,12,14) |
Clé InChI |
NBVJWXPPPWTZKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CC(C)C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


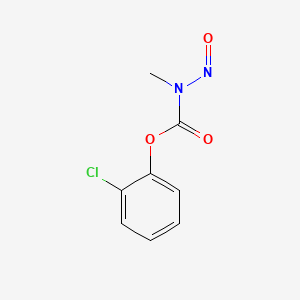
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)
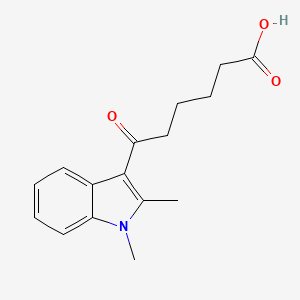
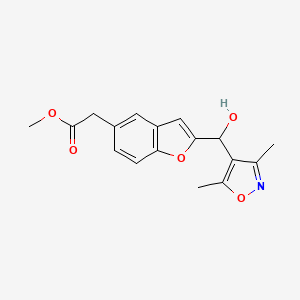
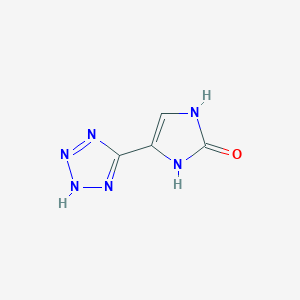
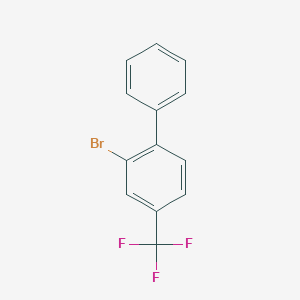

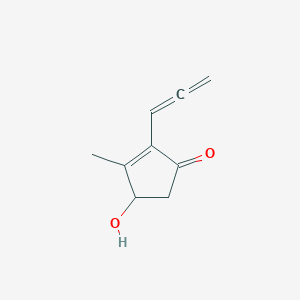
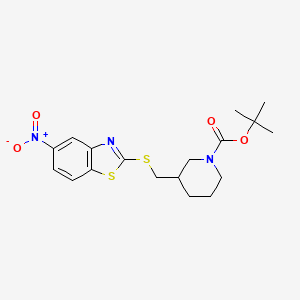
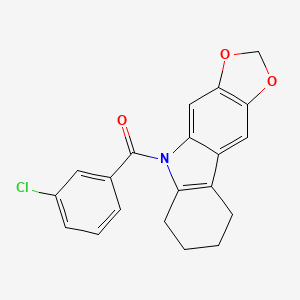
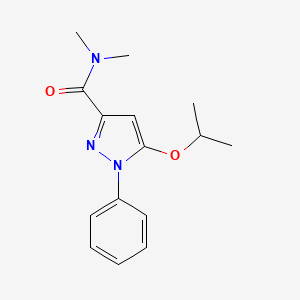
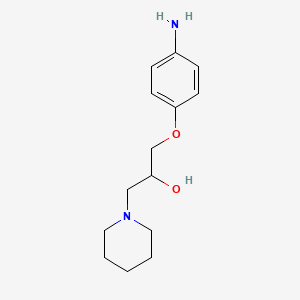
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
